molecular formula C9H5BrN2O2 B571657 1-Bromo-6-nitroisoquinoline CAS No. 1368380-95-3

1-Bromo-6-nitroisoquinoline

Cat. No. B571657
CAS RN: 1368380-95-3
M. Wt: 253.055
InChI Key: VRIOYVYPKSMYKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolines, a class of compounds to which 1-Bromo-6-nitroisoquinoline belongs, has seen significant advancements . Techniques such as microwave synthesis, use of clay or other recyclable catalysts, one-pot reactions, solvent-free conditions, use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) have been employed .


Molecular Structure Analysis

The molecular structure of 1-Bromo-6-nitroisoquinoline is characterized by the presence of a bromine atom and a nitro group attached to an isoquinoline ring. The molecular weight of this compound is 253.055.


Chemical Reactions Analysis

Quinolines and isoquinolines, which include 1-Bromo-6-nitroisoquinoline, are fusion products of a benzene ring and a pyridine nucleus . They are obtained from coal tar and are weakly basic heterocycles that resemble pyridine in their stability against chemical attack .


Physical And Chemical Properties Analysis

1-Bromo-6-nitroisoquinoline is a powder at room temperature . Its molecular weight is 253.055.

Scientific Research Applications

Imaging and Diagnostic Studies

1-Bromo-6-nitroisoquinoline and its derivatives have been extensively utilized in imaging and diagnostic applications, particularly involving the serotonin transporter in the brain. Lundkvist et al. (1999) characterized a bromine-76-labeled analogue, 5-bromo-6-nitroquipazine, as a potential radioligand for Positron Emission Tomography (PET) imaging of the serotonin transporter. The study highlighted its rapid brain penetration, consistent regional distribution with serotonin transporters, and specific binding inhibited by citalopram, indicating its potential for PET imaging of the serotonin transporter (Lundkvist et al., 1999). Similarly, Jagust et al. (1993) demonstrated the suitability of 5-iodo-6-nitroquipazine, a compound closely related to 1-Bromo-6-nitroisoquinoline, as a SPECT imaging agent of serotonin reuptake sites in non-human primates, emphasizing its potential in mapping serotonin reuptake sites in the brain (Jagust et al., 1993).

Pharmacological Characterization

The derivatives of 1-Bromo-6-nitroisoquinoline, such as 6-Bromo-3'-nitroflavone, have been pharmacologically characterized for their affinity and selectivity towards receptors. Wolfman et al. (1998) studied 6-Bromo-3'-nitroflavone for its affinity towards benzodiazepine receptors, noting its potent anxiolytic-like effects and absence of myorelaxant effects, distinguishing it from traditional benzodiazepines (Wolfman et al., 1998).

Cancer Research

In the domain of cancer research, 1-Bromo-6-nitroisoquinoline derivatives have been explored for their therapeutic potentials. A study by Mukherjee et al. (2013) evaluated a novel derivative, 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, for its antitumor efficacy against murine tumors, demonstrating significant tumor regression effects and low toxicity, positioning it as a potential candidate for further drug development (Mukherjee et al., 2013).

Safety and Hazards

1-Bromo-6-nitroisoquinoline is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It should be handled with care, and any exposure should be immediately addressed with appropriate first aid measures .

Future Directions

1-Bromo-6-nitroisoquinoline and its derivatives are key intermediates in the synthesis of pharmaceutical compounds . Therefore, future research may focus on improving the synthesis methods and exploring its potential applications in pharmaceuticals .

properties

IUPAC Name

1-bromo-6-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-9-8-2-1-7(12(13)14)5-6(8)3-4-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIOYVYPKSMYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Br)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-6-nitroisoquinoline

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